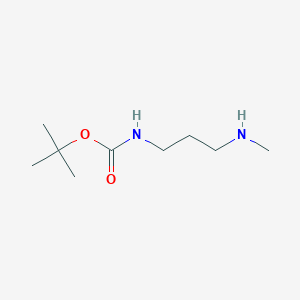

tert-Butyl 3-(methylamino)propylcarbamate

描述

Significance of Boc-Protected Amines in Contemporary Synthetic Chemistry

Amines are fundamental functional groups in organic chemistry, yet their inherent nucleophilicity and basicity often necessitate protection during the synthesis of complex molecules. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its reliability and versatility. total-synthesis.com Its widespread use stems from a favorable combination of stability and controlled lability. Boc-protected amines are exceptionally stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comnih.govresearchgate.net

This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected amine. The true elegance of the Boc group lies in its facile removal under specific, mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgwikipedia.org This cleavage is driven by the formation of a stable tert-butyl carbocation. chemistrysteps.com This predictable reactivity profile makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) or the hydrogenolysis-labile Cbz (carboxybenzyl) groups. total-synthesis.comorganic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis and the creation of complex pharmaceuticals, as it allows for the sequential deprotection and reaction of different amino groups within the same molecule. numberanalytics.commasterorganicchemistry.com

Structural Features and Functional Group Analysis of tert-Butyl 3-(methylamino)propylcarbamate

The utility of this compound as a synthetic intermediate is a direct result of its unique molecular architecture. A detailed analysis reveals two distinct reactive ends separated by a simple alkyl chain, a classic feature of a heterobifunctional linker.

Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 442514-22-9 |

| Molecular Formula | C9H20N2O2 |

| Molecular Weight | 188.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 280.3±23.0 °C (Predicted) |

| Density | 0.949±0.06 g/cm3 (Predicted) |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com

The molecule can be deconstructed into three key components:

The Boc-Protected Amine: One terminus of the molecule features a primary amine shielded as a tert-butyl carbamate (B1207046). This group is rendered unreactive to a host of common reagents, effectively isolating it from synthetic transformations until its deliberate removal is desired.

The Propyl Linker: A three-carbon aliphatic chain provides a flexible, non-reactive spacer between the two nitrogen-containing functional groups.

The Secondary Methylamino Group: At the opposite terminus is a secondary amine. This group remains nucleophilic and is available for a wide range of chemical reactions, such as alkylation, acylation, or participation in urea (B33335) and thiourea (B124793) formation. mdpi.com

This strategic differentiation—having one amine "masked" and the other "free"—is what makes this compound a powerful tool. It allows chemists to perform reactions selectively at the secondary amine, and then, at a later stage, deprotect the primary amine to enable a subsequent, different reaction at that site.

Historical Context and Evolution of its Application as a Synthetic Building Block

The story of this compound is intrinsically linked to the development of the Boc protecting group itself. Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing a reliable, acid-labile alternative to the harsher conditions required for removing other protecting groups of the era. numberanalytics.com This innovation was a critical enabler for the solid-phase peptide synthesis methods developed by Bruce Merrifield.

As the utility of Boc protection became evident, its application expanded far beyond peptides into the total synthesis of complex natural products and the development of novel pharmaceuticals. numberanalytics.com This expansion created a demand for more sophisticated building blocks that incorporated the Boc group in strategically useful ways.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[3-(methylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMSPDZAVBIXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461899 | |

| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442514-22-9 | |

| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(methylamino)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Methylamino Propylcarbamate

General Principles of Carbamate (B1207046) Formation and Amine Protection

The structure of tert-butyl 3-(methylamino)propylcarbamate contains a carbamate group, specifically a tert-butoxycarbonyl (Boc) group, which serves as a common protecting group for amines in organic synthesis. The synthesis of this molecule is therefore fundamentally linked to the principles of selective amine protection.

Strategies for Selective Primary Amine Protection

A key challenge in synthesizing molecules with multiple amine groups of differing reactivity, such as a primary and a secondary amine, is achieving chemoselectivity. In a potential precursor like N-methyl-1,3-propanediamine, the primary amine is generally more sterically accessible and slightly more nucleophilic than the secondary amine, allowing for selective protection under carefully controlled conditions.

One common strategy involves the slow addition of a substoichiometric amount of the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), to the diamine at low temperatures. This exploits the higher reactivity of the primary amine.

Another powerful technique for achieving mono-protection of a diamine relies on the differentiation of amine basicity through protonation. By adding one equivalent of an acid (like HCl), the more basic amine is preferentially protonated, forming an ammonium (B1175870) salt. sigmaaldrich.comsigmaaldrich.com This deactivates it towards nucleophilic attack on Boc₂O, allowing the free, unprotonated amine to react selectively. sigmaaldrich.comambeed.com This method is particularly effective for symmetrical diamines and can be extended to unsymmetrical ones where a significant difference in basicity exists. sigmaaldrich.com

The table below summarizes common conditions for the mono-Boc protection of diamines, a crucial step in analogous syntheses.

| Diamine Substrate | Reagents | Solvent | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Propanediamine | Di-tert-butyl dicarbonate (0.1 eq) | Dichloromethane (B109758) (DCM) | 0°C to room temp, 18h | 84 | chemicalbook.com |

| Ethylenediamine | 1. HCl, 2. Di-tert-butyl dicarbonate | Methanol/Water | Sequential addition at 0°C | 87 | ambeed.com |

| Various Diamines | Me₃SiCl (for in-situ HCl), Boc₂O | Methanol | 0°C to room temp, 1h | 65-80 | sigmaaldrich.com |

Methodologies for Incorporating Alkylamino Chains

The introduction of the N-methyl group can be achieved through several standard organic chemistry methodologies. The two most relevant approaches are direct alkylation of a primary amine precursor and reductive amination of an aldehyde.

Direct Alkylation: This involves reacting a mono-Boc protected 1,3-propanediamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction typically requires a base to deprotonate the primary amine, forming a more nucleophilic amide anion that attacks the methylating agent. Care must be taken to avoid over-alkylation, which would result in a quaternary ammonium salt.

Reductive Amination: This is a highly efficient and common method for forming secondary amines. google.com The process involves the reaction of an aldehyde with a primary amine (in this case, methylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. A key advantage of this method is its high selectivity and the mild conditions under which it can be performed. google.com

Reported Synthetic Approaches (Inferred from Compound Availability and Analogous Syntheses)

Based on the principles outlined above, two primary synthetic pathways can be proposed for this compound.

Routes Involving Alkylation or Amination of Precursors

Route A: Alkylation of a Mono-protected Diamine

This approach begins with the commercially available tert-butyl (3-aminopropyl)carbamate. The terminal primary amine of this precursor can be selectively methylated.

Step 1: Mono-Boc Protection: 1,3-Propanediamine is treated with one equivalent of di-tert-butyl dicarbonate under controlled conditions to yield tert-butyl (3-aminopropyl)carbamate. chemicalbook.com

Step 2: N-Methylation: The resulting mono-protected diamine is then subjected to alkylation. A patent describing the synthesis of a similar compound, tert-butyl 2-(methylamino)ethylcarbamate, utilizes a two-step process where an N-Boc protected ethanolamine (B43304) is first converted to its mesylate, which is then displaced by methylamine (B109427). A more direct approach, reductive amination, could involve reacting tert-butyl (3-aminopropyl)carbamate with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride to install the methyl group.

Route B: Reductive Amination of a Boc-Protected Amino Aldehyde

This pathway utilizes a different set of precursors but relies on the robust reductive amination reaction.

Step 1: Preparation of the Aldehyde: The synthesis starts with a suitable 3-carbon chain with an alcohol and a protected amine, such as tert-butyl (3-hydroxypropyl)carbamate. This alcohol is oxidized to the corresponding aldehyde, tert-butyl (3-oxopropyl)carbamate, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Step 2: Reductive Amination: The aldehyde is then reacted with methylamine and a reducing agent (e.g., STAB) in a suitable solvent like dichloromethane or 1,2-dichloroethane (B1671644) to yield the final product, this compound.

Multistep Syntheses from Readily Available Starting Materials

A plausible multistep synthesis starts from the readily available N-methyl-1,3-propanediamine. The key step is the selective protection of the primary amine over the secondary amine.

Step 1: Selective Boc Protection: N-methyl-1,3-propanediamine is dissolved in a suitable solvent (e.g., DCM) and cooled. A solution of di-tert-butyl dicarbonate (approximately one equivalent) is added dropwise. The reaction's selectivity is driven by the greater steric hindrance of the secondary amine and the slightly higher nucleophilicity of the primary amine. Chromatographic purification would likely be required to separate the desired product from any di-protected byproduct and unreacted starting material.

The table below outlines inferred reaction conditions for key synthetic transformations leading to the target compound, based on analogous reactions.

| Reaction Step | Precursor | Reagents | Typical Conditions | Inferred Product |

|---|---|---|---|---|

| N-Alkylation (via Mesylate) | N-Boc-ethanolamine | 1. MsCl, Et₃N; 2. MeNH₂ | DCM, 0°C to RT | tert-butyl 2-(methylamino)ethylcarbamate google.com |

| Reductive Amination | Aldehyde, Primary Amine | NaBH(OAc)₃ (STAB), AcOH | DCM or THF, Room Temp | N-Boc Protected Secondary Amine google.com |

| PTC Alkylation | N-Boc-amino alcohol derivative | (CH₃)₂SO₄, KOH, (n-Bu)₄N⁺Br⁻ | Ethyl Acetate, 0-20°C | N-methylated product google.com |

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of the inferred synthetic routes can be optimized by systematically adjusting various reaction parameters.

For the selective mono-Boc protection step, optimization would involve screening different solvents (e.g., dichloromethane, methanol, THF), bases (if any), and controlling the rate of addition and reaction temperature to maximize the yield of the mono-protected product while minimizing the formation of the di-protected species. The use of in-situ HCl generation from reagents like trimethylsilyl (B98337) chloride can offer a more controlled and scalable alternative to using HCl gas. sigmaaldrich.com

In the N-alkylation step, the choice of methylating agent, base, and solvent is critical. Stronger, non-nucleophilic bases might be required to deprotonate the carbamate-protected amine for subsequent methylation. Phase-transfer catalysis (PTC) has been shown to be effective for the methylation of related N-Boc derivatives, offering mild conditions and high yields. google.com

Finally, purification strategies are a key aspect of optimization. While column chromatography is a standard laboratory technique, for larger-scale synthesis, developing protocols that rely on extraction and crystallization would be more efficient and cost-effective.

Solvent Selection and Its Influence on Reaction Outcomes

The choice of solvent is critical in the synthesis of this compound, as it can significantly affect reaction rates, yields, and the purity of the final product. Solvents are chosen based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their boiling point, which facilitates temperature control and subsequent removal.

Commonly used solvents for this type of carbamate formation include dichloromethane (DCM) and tetrahydrofuran (B95107) (THF), which are favored for their ability to ensure reaction homogeneity. The selection of an appropriate solvent is a balance between optimizing reaction conditions and considering the environmental and safety implications. usc.edu

Below is an interactive table detailing the properties of solvents commonly used in similar synthetic preparations.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Influence on Reaction |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 9.1 | Provides good solubility for reactants, facilitating a homogeneous reaction mixture. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | 7.5 | An effective solvent for Boc-protection reactions, promoting good reaction rates. |

| Toluene | C₇H₈ | 110.6 | 0.87 | 2.4 | Used in some Boc-protection schemes, particularly at elevated temperatures. |

| Benzene | C₆H₆ | 80.1 | 0.88 | 2.3 | Historically used, but its use is now limited due to toxicity; can provide superior yields in some carbamate syntheses. orgsyn.org |

Temperature and Pressure Effects on Reaction Efficiency and Selectivity

Control of temperature is crucial for managing the exothermic nature of the reaction between the amine and the Boc-protecting agent. Typically, the reaction is initiated at a reduced temperature to control the rate of reaction and minimize the formation of side products.

For instance, during the addition of the amine to the reaction mixture, maintaining a temperature range of 0–5°C is often employed to prevent exothermic side reactions. Following the initial addition, the reaction may be allowed to warm to room temperature or be gently heated to ensure completion. One patented process involving a related reaction with an alkyl chloroformate specifies maintaining a temperature of 55-60°C during the addition phase.

Most synthetic procedures for the formation of this compound are conducted at atmospheric pressure. The nature of the reaction does not typically require high-pressure conditions to proceed efficiently.

The table below summarizes the general effects of temperature on this type of synthesis.

| Temperature Range | Stage of Reaction | Rationale | Potential Outcome |

| 0–5°C | Initial addition of reactants | To control the exothermic reaction and enhance selectivity for the primary amine. | Higher purity of the desired product, minimized side-product formation. |

| Room Temperature (20-25°C) | Reaction progression | Allows the reaction to proceed to completion over several hours under mild conditions. | Good yields with standard reaction times. |

| Elevated Temperature (e.g., 40-60°C) | Reaction progression | Can be used to increase the reaction rate and drive the reaction to completion. | Faster reaction times, but may risk decreased selectivity and increased side products. |

Catalyst Systems for Enhanced Formation and Yields

While the reaction to form this compound can proceed without a true catalyst, the use of a base is essential, particularly when using tert-butyl chloroformate. The base, often referred to as a stoichiometric reagent in this context, neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Triethylamine (TEA) and sodium bicarbonate are common choices for this purpose. In some carbamate syntheses, trace amounts of moisture have been noted to catalyze the reaction. orgsyn.org

| Compound | Class | Role in Synthesis | Mechanism of Action |

| Triethylamine (Et₃N) | Base | Acid Scavenger | Neutralizes the HCl generated when using tert-butyl chloroformate, preventing protonation of the reactant amine. |

| Sodium Bicarbonate (NaHCO₃) | Base | Acid Scavenger | A milder inorganic base used to neutralize acidic byproducts. |

| Moisture (H₂O) | Catalyst | Lewis Base | Traces of water can sometimes catalyze carbamate formation reactions. orgsyn.org |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety. igitsarang.ac.in This involves evaluating the efficiency of the reaction and choosing more sustainable materials.

Evaluation of Atom Economy and E-Factor

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com The Environmental Factor (E-Factor) quantifies the amount of waste generated relative to the product. chembam.com

For the synthesis of this compound from N-methylpropane-1,3-diamine and di-tert-butyl dicarbonate, the reaction is:

C₄H₁₂N₂ + C₁₀H₁₈O₅ → C₉H₂₀N₂O₂ + C₄H₁₀O + CO₂

A theoretical analysis of this route provides the following metrics:

| Metric | Definition | Value for this Synthesis | Interpretation |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | 61.45% | This indicates that a significant portion of the reactant atoms are incorporated into waste byproducts (tert-butanol and carbon dioxide). primescholars.com |

| E-Factor | (Total Mass of Waste / Mass of Product) | 0.63 | For every kilogram of product, 0.63 kilograms of waste are theoretically generated, assuming 100% yield. |

Note: Calculations are based on molecular weights: Product (188.27 g/mol ), N-methylpropane-1,3-diamine (88.15 g/mol ), Di-tert-butyl dicarbonate (218.25 g/mol ), tert-Butanol (B103910) (74.12 g/mol ), CO₂ (44.01 g/mol ).

Development of Sustainable Solvent and Reagent Systems

A key aspect of greening the synthesis of this compound is the replacement of hazardous solvents with more environmentally benign alternatives. usc.edu Solvents like dichloromethane are classified as potential carcinogens, prompting a search for safer options. usc.edu

Greener alternatives to traditional solvents are being increasingly adopted in pharmaceutical and chemical manufacturing. nih.gov

The following table compares conventional solvents with greener alternatives.

| Conventional Solvent | Hazard Profile | Green Alternative(s) | Benefits of Alternative |

| Dichloromethane (DCM) | Suspected carcinogen, hazardous air pollutant. usc.edu | Ethyl acetate/Heptane, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, derived from renewable sources (in some cases), reduced environmental impact. usc.edu |

| Benzene | Carcinogen, reproductive toxicant. usc.edu | Toluene | Toluene is less toxic than benzene, although it is still a volatile organic compound. |

| Tetrahydrofuran (THF) | Can form explosive peroxides. | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced peroxide formation tendency, potentially derived from renewable feedstocks. sigmaaldrich.com |

The choice of reagent also has green chemistry implications. Di-tert-butyl dicarbonate is often preferred over tert-butyl chloroformate because its byproducts, tert-butanol and carbon dioxide, are less corrosive and hazardous than the hydrochloric acid generated from the chloroformate.

Tert Butyl 3 Methylamino Propylcarbamate As a Key Intermediate in Complex Molecule Synthesis

Applications in Pharmaceutical and Medicinal Chemistry

tert-Butyl 3-(methylamino)propylcarbamate serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and medicinal chemistry. Its structure, featuring a Boc-protected amine and a secondary methylamine (B109427), allows for sequential and controlled chemical modifications, making it an ideal starting point for constructing more elaborate molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, revealing a primary amine for further functionalization. This strategic placement of functional groups enables its incorporation into a diverse range of pharmacologically active compounds.

Building Block for Novel Pharmacophores

The unique bifunctional nature of this compound makes it a key intermediate in the development of novel pharmacophores. Its linear three-carbon chain provides a flexible spacer, while the two distinct amine functionalities offer multiple points for chemical elaboration, allowing for the systematic exploration of chemical space and the optimization of ligand-receptor interactions.

Synthesis of Quinazolinone Derivatives

Quinazolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest to medicinal chemists due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. While numerous synthetic routes to quinazolinone derivatives exist, utilizing various starting materials such as anthranilic acid and 2-aminobenzamides, a direct synthetic pathway employing this compound as a key building block for the quinazolinone core was not prominently detailed in the reviewed scientific literature.

Construction of Monoamine Oxidase Reporter Molecules

Monoamine oxidases (MAOs) are enzymes that are crucial in the metabolism of neurotransmitters, and their inhibitors are important therapeutic agents, particularly for neurological disorders. Reporter molecules are essential tools for studying enzyme activity and for high-throughput screening of potential inhibitors. Despite the importance of carbamates in medicinal chemistry, the specific use of this compound in the synthesis of monoamine oxidase reporter molecules is not documented in the available scientific literature.

Precursor in the Development of Atypical Chemokine Receptor Agonists

A significant application of this compound is in the synthesis of novel agonists for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 has been identified as a promising therapeutic target for cardiovascular diseases, as it is associated with prothrombotic events.

In a recent study, researchers designed and synthesized a series of new small-molecule ACKR3 agonists. nih.gov The synthetic route to one of the key intermediates involved the use of this compound. uokerbala.edu.iq Specifically, it was used as a nucleophile in a reaction to create a Boc-protected intermediate, which was subsequently deprotected to yield a desired amine hydrochloride salt. nih.gov This intermediate was then further elaborated to produce the final ACKR3 agonist compounds.

The resulting agonists showed high potency, with some compounds exhibiting EC50 values in the nanomolar range in β-arrestin recruitment assays, indicating strong activation of the ACKR3 receptor. nih.gov

| Compound | EC50 (µM) | Emax (%) | Agonist Type |

|---|---|---|---|

| Compound 23 | 0.111 | 95 | Full Agonist |

| Compound 26 | Data Not Available | Data Not Available | Moderate Agonist |

| Compound 27 | 0.069 | 82 | Full Agonist |

| Compound 35 | Data Not Available | Data Not Available | Full Agonist |

Role in the Synthesis of Various Bioactive Compound Families

The utility of the tert-butyl carbamate (B1207046) group is well-established in the synthesis of a wide array of bioactive molecules due to its reliability as a protecting group for amines. While the specific compound, this compound, is utilized in the synthesis of ACKR3 agonists, its application across a broader range of distinct bioactive compound families is not extensively detailed in the currently available literature. However, the synthesis of other complex carbamates highlights the importance of this functional group in medicinal chemistry. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate has been reported as a key intermediate for Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. atlantis-press.comresearchgate.net Another example is the synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a multi-target compound designed for potential use in Alzheimer's disease research. mdpi.com These examples, while not direct applications of this compound, underscore the significance of the tert-butyl carbamate moiety in constructing complex, biologically active molecules.

Incorporation into Aminobenzothiazole Structures

The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of many compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Various synthetic strategies exist for the preparation of 2-aminobenzothiazole derivatives, often starting from N-arylthioureas or 2-haloanilines. A review of the scientific literature did not yield specific examples of this compound being directly incorporated into the synthesis of aminobenzothiazole structures.

The Versatile Role of this compound in the Synthesis of Complex Molecules

The chemical compound this compound has emerged as a crucial intermediate in the synthesis of a wide array of complex molecules, finding applications in pharmaceuticals, and potentially in agrochemicals and advanced materials. Its unique structural features, combining a protected primary amine and a secondary amine, make it a versatile building block for constructing intricate molecular architectures, particularly in the design of linkers for drug conjugates and in stereoselective synthesis.

The strategic importance of this compound lies in its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at the secondary methylamino group. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine for further functionalization. This differential reactivity is highly advantageous in multi-step synthetic sequences.

Design and Synthesis of Linkers and Spacers in Drug Conjugates

One of the most significant applications of this compound is in the construction of linkers for drug conjugates, particularly for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the two binding ligands.

The diamine structure of this compound provides a flexible and readily modifiable scaffold for creating linkers of varying lengths and compositions. For instance, it can be incorporated into the synthesis of linkers for PROTACs, which are designed to induce the degradation of specific proteins implicated in diseases such as cancer. The ability to precisely control the linker length and composition is crucial for optimizing the biological activity of these targeted protein degraders.

While direct and extensive research detailing the use of this compound in antibody-drug conjugate (ADC) linkers is not as prevalent, the fundamental principles of its utility in PROTAC linkers are transferable. The diamine moiety can serve as a versatile handle to connect the antibody-binding and cytotoxic payload components of an ADC, with the Boc-protected amine allowing for controlled, stepwise assembly of the linker structure.

Integration in Agrochemical and Advanced Material Intermediates

The application of this compound extends beyond the pharmaceutical realm, with potential uses as an intermediate in the synthesis of agrochemicals and advanced materials. While specific, publicly available research on its direct integration into commercial agrochemicals is limited, the carbamate and amine functionalities present in the molecule are common motifs in various pesticides and herbicides. The structural features of this compound allow for its incorporation into larger molecules designed to interact with biological targets in pests or to modulate plant growth.

In the field of advanced materials, carbamate-containing compounds are utilized in the synthesis of polymers and other materials with specialized properties. For example, related carbamate derivatives have been used in the development of photo-crosslinkable polymers. The bifunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers, where the amine groups can react with isocyanates or other functional groups to build up the polymer backbone.

Contributions to Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. While direct use of this compound as a chiral auxiliary is not widely documented, its structural framework can be modified to incorporate chiral centers, thereby influencing the stereochemical outcome of subsequent reactions.

Enantioselective Transformations Guided by Chiral Auxiliaries or Catalysts

Although research specifically detailing the use of this compound in guiding enantioselective transformations is not abundant, the principles of asymmetric synthesis suggest its potential in this area. By attaching a chiral auxiliary to the secondary amine, it is conceivable that this modified intermediate could direct the stereoselective addition of nucleophiles to a prochiral center elsewhere in the molecule. Furthermore, derivatives of this compound could serve as chiral ligands for metal catalysts, which in turn could mediate a wide range of enantioselective reactions. For instance, the closely related compound, tert-butyl carbamate, has been used in highly enantioselective N-H insertion reactions catalyzed by a combination of dirhodium(II) carboxylates and chiral spiro phosphoric acids to produce α-alkenyl α-amino acid derivatives nih.gov. This highlights the potential for carbamate-containing structures to participate in stereoselective transformations.

Control of Diastereoselectivity in Multi-Chiral Center Constructions

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 3 Methylamino Propylcarbamate

Reactions Involving the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. nih.govsci-hub.se Its reactivity is central to the synthetic utility of tert-butyl 3-(methylamino)propylcarbamate.

Regioselective Boc Deprotection Strategies

The removal of the Boc group, or deprotection, is a critical step in multi-step syntheses. This process regenerates the primary amine, allowing for subsequent reactions at this position. The methods for this cleavage are well-established, with acid-mediated pathways being the most common.

The most prevalent method for the deprotection of N-Boc amines involves treatment with strong acids. researchgate.net This cleavage is typically rapid and proceeds under mild temperature conditions, often at room temperature. fishersci.co.uk The mechanism relies on the protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Commonly employed acidic reagents include neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents like methanol, dioxane, or ethyl acetate. researchgate.netfishersci.co.uk The choice of acid and solvent can be tailored to the substrate's solubility and the compatibility of other functional groups present in the molecule.

| Reagent/Conditions | Typical Solvent | Temperature | Key Characteristics |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) or neat | 0 °C to Room Temp. | Highly effective; volatile byproducts are easily removed. researchgate.net |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temp. | Cost-effective; product is often isolated as the hydrochloride salt. researchgate.net |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Room Temp. | Considered a mild and environmentally benign option. nih.gov |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room Temp. | An inexpensive alternative for large-scale applications. |

A significant feature of the N-Boc protecting group is its notable stability under the conditions of catalytic hydrogenation. nih.govsci-hub.se Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz) or benzyl (B1604629) (Bn), which are readily cleaved by hydrogenolysis (H₂ gas with a palladium catalyst), the Boc group is inert to these conditions. researchgate.netthalesnano.com

This chemical stability is a cornerstone of its utility in orthogonal protection strategies. organic-chemistry.org For instance, in a molecule containing both a Boc-protected amine and a Cbz-protected amine, the Cbz group can be selectively removed via catalytic hydrogenation while leaving the Boc group intact. This allows for sequential functionalization at different amine sites within the same molecule. Therefore, catalytic hydrogenation is not a standard method for Boc deprotection but rather a reaction condition under which the Boc group is reliably stable.

Stability and Reactivity under Diverse Chemical Environments

The synthetic utility of the Boc group is defined as much by the reactions it does not participate in as by its cleavage under acidic conditions. This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The N-Boc group is generally resistant to:

Basic Conditions: It is stable to hydrolysis by strong bases such as sodium hydroxide (B78521) or potassium carbonate. sci-hub.seorganic-chemistry.org

Nucleophilic Reagents: It does not react with a wide array of nucleophiles. nih.govorganic-chemistry.org

Reducing Agents: Besides its stability to catalytic hydrogenation, it is also resistant to many other reducing agents.

This robust nature allows for selective modifications elsewhere in the molecule, including at the secondary methylamino group of this compound.

| Condition/Reagent Type | Stability of N-Boc Group | Implication |

|---|---|---|

| Strong Acids (TFA, HCl) | Labile | Standard method for deprotection. fishersci.co.uk |

| Strong Bases (NaOH, K₂CO₃) | Stable | Allows for base-mediated reactions elsewhere. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Stable | Orthogonal to Cbz and Bn deprotection. researchgate.net |

| Nucleophiles | Stable | Tolerant to a wide range of synthetic transformations. nih.gov |

Transformations of the Secondary Methylamino Group

With the primary amine securely protected by the Boc group, the secondary methylamino group becomes the primary site for nucleophilic reactions, enabling selective functionalization.

N-Alkylation Reactions for Chain Elongation or Functionalization

The secondary amine in this compound is nucleophilic and can readily undergo N-alkylation to form a tertiary amine. This reaction is a powerful tool for introducing a wide variety of substituents, thereby elongating the carbon chain or adding new functional groups. Two primary methods for this transformation are direct alkylation and reductive amination.

Direct Alkylation: This method involves reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. google.com The base is required to neutralize the hydrogen halide byproduct formed during the reaction. Non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate are often used to prevent side reactions.

Reductive Amination: This versatile, one-pot procedure involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. nih.gov Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reagent for this reduction due to its selectivity and tolerance of acidic conditions that can facilitate iminium ion formation. This method provides a direct route to a wide range of N-substituted products. nih.gov

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA) | Tertiary Amine (N-R) | Straightforward method for adding alkyl or benzyl groups. google.com |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing Agent (e.g., STAB) | Tertiary Amine (N-CH₂R' or N-CHR'R'') | Highly versatile for creating complex N-substituents. nih.gov |

Amidation and Acylation Processes for Peptide Mimics or Functional Scaffolds

The secondary amine of this compound serves as a primary site for amidation and acylation reactions. These processes are fundamental in the construction of peptide mimics and various functional scaffolds. The Boc-protecting group on the primary amine is stable under the basic or neutral conditions typically employed for these reactions, ensuring regioselectivity.

In the synthesis of peptide mimics, the secondary amine can be coupled with a variety of carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. Standard peptide coupling reagents, including carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole), facilitate the formation of the amide bond. This reaction extends the carbon chain and introduces new functional groups, which can be further elaborated to generate complex molecular architectures.

The acylation of this compound with various acylating agents allows for the introduction of a wide range of functional groups. This is particularly useful in the development of functional scaffolds for applications in medicinal chemistry and materials science. The resulting N-acylated products can exhibit diverse biological activities or material properties depending on the nature of the acyl group introduced.

| Acylating Agent | Coupling Conditions | Product Type | Potential Application |

| N-Boc-amino acids | EDC, HOBt, DMF | Boc-protected dipeptide mimic | Peptide-based drug discovery |

| Acetyl chloride | Triethylamine, CH2Cl2 | N-acetyl derivative | Functional scaffold synthesis |

| Benzoyl chloride | Pyridine, THF | N-benzoyl derivative | Material science precursor |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The secondary amine of this compound readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, which is a critical feature in molecular recognition and self-assembly processes.

The reaction with an isocyanate involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a substituted urea. Similarly, reaction with an isothiocyanate yields a substituted thiourea. The choice of the isocyanate or isothiocyanate determines the nature of the substituent introduced, allowing for the synthesis of a diverse library of urea and thiourea derivatives. These derivatives are of significant interest in drug discovery due to their ability to mimic peptide bonds and interact with biological targets.

| Reactant | Solvent | Product |

| Phenyl isocyanate | Dichloromethane | tert-Butyl 3-(methyl(3-phenylureido)propyl)carbamate |

| Methyl isothiocyanate | Tetrahydrofuran | tert-Butyl 3-(methyl(3-methylthioureido)propyl)carbamate |

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from the well-established mechanisms of similar N-Boc protected diamines.

Elucidation of Reaction Pathways and Intermediates

The amidation and acylation reactions at the secondary amine of this compound are believed to proceed through a standard nucleophilic acyl substitution mechanism. In the case of peptide coupling reactions using carbodiimides, the carboxylic acid is first activated by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the carbamate. The subsequent collapse of the tetrahedral intermediate yields the desired amide and a urea byproduct derived from the carbodiimide. The addition of HOBt can form an active ester intermediate, which is less prone to side reactions and racemization.

The formation of urea and thiourea derivatives is generally considered to be a direct nucleophilic addition of the secondary amine to the cumulative double bond system of the isocyanate or isothiocyanate. The reaction is typically concerted, without the formation of a stable intermediate.

Kinetic and Thermodynamic Analysis of Transformations

The rate of amidation and acylation is dependent on several factors, including the concentration of the reactants, the temperature, the solvent polarity, and the nature of the acylating agent and any catalysts or coupling reagents used. The nucleophilicity of the secondary amine is a key determinant of the reaction rate. The steric hindrance around the reacting center can also play a significant role.

Thermodynamically, the formation of amide, urea, and thiourea bonds is generally a favorable process, with negative Gibbs free energy changes. The stability of the resulting products drives the reaction to completion. The precise thermodynamic parameters would depend on the specific reactants and reaction conditions.

| Reaction Type | General Mechanistic Features | Factors Influencing Rate |

| Amidation/Acylation | Nucleophilic acyl substitution | Nucleophilicity of amine, electrophilicity of acylating agent, solvent, temperature |

| Urea Formation | Nucleophilic addition | Nucleophilicity of amine, electrophilicity of isocyanate, solvent |

| Thiourea Formation | Nucleophilic addition | Nucleophilicity of amine, electrophilicity of isothiocyanate, solvent |

Computational Chemistry and Theoretical Studies of Tert Butyl 3 Methylamino Propylcarbamate

Molecular Conformation and Conformational Analysis

The conformational landscape of tert-butyl 3-(methylamino)propylcarbamate is primarily defined by the rotational freedom around its single bonds. Key areas of conformational flexibility include the carbamate (B1207046) group, the propyl chain, and the methylamino group.

Carbamate Group Conformation: A critical feature of carbamates is the rotational barrier around the carbonyl carbon-nitrogen (C-N) bond, which arises from the partial double bond character due to resonance. This restricted rotation leads to the existence of syn and anti rotamers. Computational studies on various carbamates have shown that the energy barrier for this rotation is typically in the range of 9-16 kcal/mol. nih.gov For this compound, it is expected that the nitrogen atom is sp²-hybridized, leading to a planar arrangement of the atoms involved in the carbamate bond. The bulky tert-butyl group likely influences the equilibrium between the syn and anti conformations.

Propyl Chain Flexibility: The three-carbon propyl linker is characterized by rotation around the C-C single bonds. Dihedral angle scans using computational methods can map the potential energy surface of these rotations. uni-muenchen.deresearchgate.netresearchgate.net Studies on similar short-chain alkanes suggest that staggered conformations (anti and gauche) are energetically favored over eclipsed conformations. The presence of the terminal amino and carbamate groups will influence the relative energies of these conformers through steric and electronic effects. For analogous molecules like butyl carbamate, multiple low-energy conformations have been predicted, differing in the orientation of the alkyl chain. researchgate.netuva.es It is likely that this compound also exists as a mixture of several low-energy conformers in solution.

Interactive Data Table: Predicted Conformational Data

| Dihedral Angle | Predicted Stable Conformations (Degrees) | Estimated Rotational Barrier (kcal/mol) |

| O=C-N-C | ~0 (syn), ~180 (anti) | 9 - 16 |

| N-C-C-C | ~60 (gauche), 180 (anti) | 3 - 5 |

| C-C-C-N | ~60 (gauche), 180 (anti) | 3 - 5 |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide valuable descriptors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.govmdpi.comwuxibiology.com For this compound, the HOMO is expected to be localized on the nitrogen atoms, particularly the more nucleophilic secondary amine, due to the presence of lone pairs of electrons. The LUMO is likely to be centered around the carbonyl group of the carbamate, which is the most electrophilic site.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the ESP map would be predicted to show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating regions of high electron density that are susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the amine and amide hydrogens, making them sites for nucleophilic interaction.

Predicted Electronic Properties

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Location | Secondary amine nitrogen | Primary site for electrophilic attack and protonation |

| LUMO Location | Carbamate carbonyl carbon | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderately large | Indicates reasonable kinetic stability under standard conditions |

| ESP Negative Region | Carbonyl oxygen | Hydrogen bond acceptor |

| ESP Positive Region | Amine/Amide N-H | Hydrogen bond donor |

Application of Quantum Chemical Calculations to Reaction Pathways

Quantum chemical calculations can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, two key reactions are of interest: the deprotection of the tert-butoxycarbonyl (Boc) group and reactions at the secondary amine.

Boc-Deprotection: The removal of the Boc protecting group is typically acid-catalyzed. Computational studies of this mechanism show that the reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com Theoretical calculations can model the energy profile of this pathway, confirming the role of the acid catalyst in lowering the activation barrier. researchgate.netacsgcipr.orgnih.gov

Reactions at the Secondary Amine: The secondary amine is a nucleophilic center and can undergo various reactions, such as N-alkylation or N-acylation. For instance, N-methylation could be achieved using reagents like paraformaldehyde. nih.gov Computational studies on N-methylation of amines have explored potential mechanisms, which often involve the formation of an iminium ion intermediate. semanticscholar.orgacs.orgrsc.org These calculations can help predict the feasibility of such reactions and identify the lowest energy pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

While no specific QSAR studies on derivatives of this compound have been published, the principles of QSAR can be applied to predict the biological activities of hypothetical derivatives. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a hypothetical series of derivatives, key molecular descriptors would be calculated to build a QSAR model. These would likely include:

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of molecule-receptor interactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule and how it fits into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which models the compound's solubility and ability to cross biological membranes.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

QSAR studies on other carbamates and N-aryl derivatives have shown the importance of these types of descriptors in modeling their biological activities. nih.govacs.orgnih.govresearchgate.netnih.govnih.govmdpi.com A QSAR model for derivatives of this compound would allow for the virtual screening of new compounds with potentially enhanced activity.

Molecular Dynamics Simulations to Understand Interactions and Behavior

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their interactions with their environment, such as solvent molecules or biological macromolecules.

This compound possesses both a hydrophobic part (the tert-butyl group and part of the propyl chain) and hydrophilic parts (the amine and carbamate groups). This amphiphilic nature suggests it will exhibit interesting behavior in aqueous solution. MD simulations of similar small amphiphilic molecules have shown they can form aggregates or micelles in solution. nih.govresearchgate.netaip.org An MD simulation of this compound in water could investigate its hydration shell and its propensity for self-assembly. researchgate.netrsc.org

Furthermore, MD simulations are widely used to study the binding of small molecules to proteins. nih.gov If a biological target for a derivative of this compound were identified, MD simulations could be used to model the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. This information would be invaluable for the rational design of more potent derivatives.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Routes for Analogues

The development of novel and sustainable methods for synthesizing analogues of tert-butyl 3-(methylamino)propylcarbamate is a key area of ongoing research. Traditional synthetic pathways often involve hazardous reagents and generate significant waste. rsc.orgresearchgate.net Modern approaches are geared towards greener and more efficient processes.

One promising strategy involves the direct use of carbon dioxide (CO2) as a C1 building block for carbamate (B1207046) synthesis. acs.orgrsc.orgacs.orgnih.govnih.gov This approach not only utilizes a readily available and inexpensive feedstock but also circumvents the need for toxic reagents like phosgene. rsc.orgresearchgate.net Researchers are exploring various catalytic systems to facilitate the reaction of amines, CO2, and alkylating agents under mild conditions. acs.orgrsc.org The development of continuous flow processes for carbamate synthesis from CO2 further enhances the sustainability and scalability of this method. acs.orgnih.govnih.gov

Another area of innovation lies in the development of efficient catalytic methods for the selective functionalization of diamines. rsc.orgacs.org This includes the use of transition-metal catalysts for reactions such as hydroamination and C-H activation, which allow for the direct introduction of new functional groups onto the diamine backbone. acs.orgacs.org These methods offer atom-economical routes to a diverse range of analogues.

The selective mono-protection of diamines is a critical step in the synthesis of compounds like this compound. tandfonline.comscielo.org.mxresearchgate.net While several methods exist, there is a continuous drive to develop more general and efficient protocols that avoid the formation of di-protected byproducts and the need for tedious chromatographic separation. scielo.org.mxsigmaaldrich.com

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| CO2 as a C1 Source | Utilizes a renewable feedstock, avoids toxic reagents. | Catalyst development, continuous flow synthesis. acs.orgrsc.orgacs.orgnih.govnih.gov |

| Catalytic Functionalization | High atom economy, direct introduction of functional groups. | Transition-metal catalysis, C-H activation. rsc.orgacs.orgacs.org |

| Selective Mono-protection | Access to key building blocks, improved overall yield. | Development of novel protecting group strategies, one-pot procedures. tandfonline.comscielo.org.mxresearchgate.net |

Exploration of Novel Applications in Interdisciplinary Fields

The unique structural features of this compound and its analogues make them attractive candidates for applications in various interdisciplinary fields, particularly in materials science and medicinal chemistry.

In materials science, diamines are essential monomers for the synthesis of polyamides, such as nylon. nih.gov By incorporating functionalized diamine analogues derived from this compound, it is possible to create polymers with tailored properties, such as improved thermal stability, altered solubility, or the ability to chelate metal ions. nih.gov The development of bio-based diamines is also a growing area of interest, aiming to produce more sustainable plastics. nih.gov

In medicinal chemistry, mono-protected diamines are valuable scaffolds for the rational design of pharmacologically active compounds and peptidomimetics. researchgate.net The presence of two distinct amine functionalities allows for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents at each position. acs.org Analogues of this compound can be used to synthesize libraries of compounds for screening against various biological targets.

| Field of Application | Potential Use | Key Structural Feature |

| Materials Science | Monomers for functional polyamides. | Diamine backbone. nih.gov |

| Medicinal Chemistry | Scaffolds for drug discovery. | Differential reactivity of the two amine groups. researchgate.net |

| Chemical Biology | Probes for studying biological systems. | Functional handles for bioconjugation. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new materials and therapeutic agents, the integration of synthetic chemistry with high-throughput experimentation (HTE) and automated synthesis platforms is crucial. chemrxiv.org These technologies enable the rapid preparation and screening of large libraries of compounds.

Parallel synthesis techniques are well-suited for the preparation of analogues of this compound. acs.orgresearchgate.net By using automated liquid handlers and reactor systems, it is possible to perform numerous reactions simultaneously under different conditions or with a variety of building blocks. researchgate.net This approach is particularly valuable for optimizing reaction conditions and for exploring the SAR of a compound series. acs.org

The development of software tools for designing and analyzing HTE arrays is also an important aspect of this field. chemrxiv.org These tools can help researchers to efficiently plan complex experiments and to extract meaningful insights from the large datasets that are generated.

Advanced Catalyst Development for Specific Transformations Involving the Compound

The development of advanced catalysts is essential for achieving specific and efficient transformations of this compound and its derivatives. Research in this area is focused on creating catalysts that can selectively act on one of the amine groups or on other parts of the molecule.

For instance, catalysts for the enantioselective functionalization of the secondary amine would be highly valuable for the synthesis of chiral analogues. nih.gov This could involve the use of chiral Lewis acid catalysts or organocatalysts to control the stereochemistry of the reaction. nih.gov

Furthermore, the development of catalysts for the C-H functionalization of the propyl chain would open up new avenues for modifying the compound's structure. acs.org Photoredox catalysis is an emerging area that has shown promise for the functionalization of amines under mild conditions. acs.org

| Catalytic Transformation | Goal | Potential Catalysts |

| Enantioselective Alkylation | Synthesis of chiral analogues. | Chiral Lewis acids, organocatalysts. nih.gov |

| C-H Functionalization | Introduction of new functional groups on the backbone. | Transition-metal catalysts, photoredox catalysts. acs.org |

| Selective Deprotection | Orthogonal deprotection strategies. | Chemoselective catalysts. |

Bio-conjugation and Chemical Biology Applications Utilizing the Compound's Functional Handles

The functional handles of this compound, namely the free secondary amine and the protected primary amine (which can be deprotected), make it a useful tool for bioconjugation and chemical biology applications.

After deprotection, the primary amine can be used to attach the molecule to a variety of biomolecules, such as peptides, proteins, or nucleic acids. acs.org This can be achieved through the formation of amide bonds or other stable linkages. The secondary amine can be further functionalized to introduce a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a bioactive moiety.

Such bioconjugates can be used as chemical probes to study biological processes, for example, to visualize the localization of a target protein within a cell or to identify its binding partners. The use of mono-protected diamines for attachment to solid surfaces is also relevant for the development of biological chips and arrays. researchgate.net

常见问题

Basic: What are the standard synthetic protocols for tert-Butyl 3-(methylamino)propylcarbamate?

Answer:

The synthesis typically involves multi-step reactions, including carbamate protection and catalytic hydrogenation. For example:

- Step 1: React a nitro precursor (e.g., tert-Butyl 3-(3-nitro-5,11-dioxo-5H-indeno[1,2-c]isoquinolin-6(11H)-yl)propylcarbamate) with hydrogen in the presence of a Pd/C catalyst to reduce the nitro group to an amine .

- Step 2: Purify intermediates via silica gel column chromatography using gradients of ethyl acetate/hexane .

- Step 3: Confirm product integrity using NMR (¹H, ¹³C) and mass spectrometry (ESIMS) .

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Answer:

Key optimization parameters include:

- Catalyst Loading: Adjust Pd/C catalyst concentration (e.g., 10% w/w) to balance reaction rate and byproduct formation .

- Solvent Selection: Use methanol or chloroform for hydrogenation to enhance substrate solubility and catalyst activity .

- Temperature Control: Maintain 25–40°C during nitro reduction to prevent side reactions .

- Workup Strategies: Employ sequential liquid-liquid extraction (e.g., water/chlorofom) to remove unreacted starting materials .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks for tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and carbamate carbonyl (δ ~155 ppm) .

- IR Spectroscopy: Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- Mass Spectrometry (ESIMS/HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns to validate purity .

Advanced: How can discrepancies in NMR data during structural elucidation be resolved?

Answer:

- Comparative Analysis: Cross-reference experimental data with crystallographic bond angles and torsional parameters (e.g., C–N–C angles of ~112.97° from X-ray studies) .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental results .

- HRMS Confirmation: Resolve ambiguities by matching exact mass (e.g., molecular weight 251.32 g/mol) with theoretical values .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature: Store at room temperature (20–25°C) in airtight containers to prevent moisture absorption .

- Light Sensitivity: Protect from direct sunlight to avoid photodegradation .

- Incompatibilities: Avoid contact with strong acids/bases to prevent carbamate hydrolysis .

Advanced: How to design a stability study assessing pH-dependent degradation of this compound?

Answer:

- Experimental Setup: Prepare buffered solutions (pH 2–12) and incubate samples at 37°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Identify hydrolysis products via LC-MS .

- Control Variables: Include inert atmosphere (N₂) to isolate oxidative vs. hydrolytic pathways .

Advanced: What methodologies are used to evaluate this compound derivatives in drug delivery systems?

Answer:

- Liposome Encapsulation: Formulate ionizable amino esters (e.g., tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate) into lipid nanoparticles. Assess encapsulation efficiency via dialysis and dynamic light scattering (DLS) .

- In Vitro Release: Use phosphate-buffered saline (PBS) at 37°C to simulate physiological conditions. Quantify drug release via UV-Vis or fluorescence spectroscopy .

Advanced: How to analyze reaction mechanisms for carbamate protection/deprotection steps?

Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) to track amine groups during deprotection .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., isocyanate formation during tert-butyl group cleavage) .

Advanced: How to develop a validated HPLC method for quantifying this compound in complex mixtures?

Answer:

- Column Selection: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% TFA .

- Detection Parameters: Set UV wavelength to 220 nm (carbamate absorption maxima) .

- Validation Metrics: Assess linearity (R² > 0.999), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Advanced: What in vitro models are suitable for preliminary toxicological screening?

Answer:

- Cell Viability Assays: Use HepG2 or HEK293 cells with MTT/WST-1 assays to determine IC₅₀ values .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Genotoxicity Screening: Perform Ames tests (Salmonella typhimurium strains) to detect mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。